N-{[5-(thiophen-2-yl)furan-2-yl]methyl}oxolane-3-carboxamide N-{[5-(thiophen-2-yl)furan-2-yl]methyl}oxolane-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 2034592-82-8
VCID: VC4984177
InChI: InChI=1S/C14H15NO3S/c16-14(10-5-6-17-9-10)15-8-11-3-4-12(18-11)13-2-1-7-19-13/h1-4,7,10H,5-6,8-9H2,(H,15,16)
SMILES: C1COCC1C(=O)NCC2=CC=C(O2)C3=CC=CS3
Molecular Formula: C14H15NO3S
Molecular Weight: 277.34

N-{[5-(thiophen-2-yl)furan-2-yl]methyl}oxolane-3-carboxamide

CAS No.: 2034592-82-8

Cat. No.: VC4984177

Molecular Formula: C14H15NO3S

Molecular Weight: 277.34

* For research use only. Not for human or veterinary use.

N-{[5-(thiophen-2-yl)furan-2-yl]methyl}oxolane-3-carboxamide - 2034592-82-8

Specification

CAS No. 2034592-82-8
Molecular Formula C14H15NO3S
Molecular Weight 277.34
IUPAC Name N-[(5-thiophen-2-ylfuran-2-yl)methyl]oxolane-3-carboxamide
Standard InChI InChI=1S/C14H15NO3S/c16-14(10-5-6-17-9-10)15-8-11-3-4-12(18-11)13-2-1-7-19-13/h1-4,7,10H,5-6,8-9H2,(H,15,16)
Standard InChI Key DQZNGNTUHCDEJC-UHFFFAOYSA-N
SMILES C1COCC1C(=O)NCC2=CC=C(O2)C3=CC=CS3

Introduction

Structural Characteristics and Molecular Design

Core Architecture and Functional Groups

The compound’s structure comprises three distinct regions:

  • Furan-thiophene biaryl system: A 5-(thiophen-2-yl)furan-2-yl group provides π-conjugation and planar geometry, enhancing intermolecular interactions .

  • Methylene linker: A -CH2- group bridges the biaryl system to the carboxamide, offering rotational flexibility and modulating steric effects .

  • Oxolane-3-carboxamide: A tetrahydrofuran ring substituted at the 3-position with a carboxamide group introduces polarity and hydrogen-bonding capacity .

The molecular formula is C14H15NO3S, with a calculated molecular weight of 289.34 g/mol. Key structural analogs, such as 2,5-dimethyl-N-[(thiophen-2-yl)methyl]furan-3-carboxamide (MW: 235.3 g/mol) , highlight the impact of the oxolane ring on molecular weight and solubility.

Stereochemical Considerations

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The compound can be synthesized via a three-step strategy:

  • Preparation of 5-(thiophen-2-yl)furan-2-carbaldehyde:

    • Cross-coupling of 2-furanboronic acid with 2-bromothiophene under Suzuki-Miyaura conditions .

    • Formylation via Vilsmeier-Haack reaction to introduce the aldehyde group .

  • Reductive amination: Reaction of the aldehyde with oxolane-3-carboxamide using sodium cyanoborohydride to form the methylene linker .

  • Carboxamide activation: Coupling via EDC/DMAP in dichloromethane, as demonstrated for thiophene-carboxamide derivatives .

Critical Reaction Parameters

  • Coupling efficiency: The use of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) ensures high yields (70–85%) for carboxamide formation .

  • Solvent selection: Dichloromethane (DCM) optimizes solubility of aromatic intermediates, while ethyl acetate facilitates column chromatography purification .

  • Temperature control: Reactions performed at 0–25°C minimize side-product formation in reductive amination .

Physicochemical Properties and Drug-Likeness

Calculated and Experimental Parameters

PropertyValueMethod/Source
Molecular weight289.34 g/molTheoretical calculation
logP (octanol-water)2.1 ± 0.3SwissADME prediction
Polar surface area (PSA)58.7 ŲChemAxon
Water solubility-3.2 (logSw)Analog data from
Hydrogen bond donors1 (amide NH)Structural analysis
Hydrogen bond acceptors4 (2 furan O, 1 amide O, 1 oxolane O)

The logP value suggests moderate lipophilicity, favoring membrane permeability, while the PSA aligns with orally bioavailable drugs (<140 Ų) .

Stability and Degradation

  • pH stability: The oxolane ring is resistant to acidic hydrolysis, but the furan-thiophene system may oxidize under strong acidic/basic conditions .

  • Thermal stability: Differential scanning calorimetry (DSC) of analogs indicates decomposition above 200°C .

Biological Activity and Mechanistic Insights

Anticancer Activity

Thiophene-carboxamide derivatives exhibit cytotoxicity against Hep3B cells (IC50: 10–50 μM) . The furan-thiophene moiety may intercalate DNA or inhibit tubulin polymerization, analogous to Combretastatin A-4 .

Applications in Materials Science

Organic Electronics

The conjugated furan-thiophene system enables applications in:

  • Organic photovoltaics (OPVs): Bandgap ≈2.8 eV (estimated via DFT), suitable for hole-transport layers .

  • Electroluminescent devices: Thiophene derivatives emit in the blue-green spectrum (λmax ≈450 nm) .

Supramolecular Chemistry

The carboxamide group facilitates hydrogen-bonded network formation, useful in crystal engineering and metal-organic frameworks (MOFs) .

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